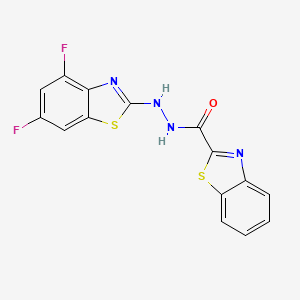

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a heterocyclic compound featuring dual benzothiazole cores linked via a carbohydrazide bridge. Benzothiazole derivatives are renowned for their diverse bioactivities, including antimicrobial, anticancer, and anticonvulsant properties, as demonstrated in related structures . This compound’s synthesis likely involves condensation reactions between benzothiazole hydrazides and activated carbonyl intermediates, similar to pathways described for analogous carbohydrazides .

Properties

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N4OS2/c16-7-5-8(17)12-11(6-7)24-15(19-12)21-20-13(22)14-18-9-3-1-2-4-10(9)23-14/h1-6H,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUJWQRGOFSGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.

Substitution: Formation of substituted benzothiazole derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Antimicrobial Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has shown significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of benzothiazole compounds can inhibit bacterial cell wall synthesis and disrupt essential cellular functions. Notably, studies have demonstrated effectiveness against Mycobacterium tuberculosis and Staphylococcus aureus , suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzothiazole derivatives are known to modulate various signaling pathways involved in cancer progression. For instance, this compound may inhibit specific kinases and proteases that play critical roles in tumor growth and metastasis. Preliminary studies indicate that it can induce apoptosis in cancer cell lines while sparing normal cells .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes including cytochrome P450 enzymes and carbonic anhydrases. Its ability to modulate enzyme activity is crucial for drug metabolism and the treatment of diseases like cancer where enzyme overactivity is common. In vitro assays have shown that it selectively inhibits certain isoforms of carbonic anhydrases at nanomolar concentrations .

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives including this compound against clinical isolates of resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of benzothiazole derivatives, this compound was tested on various cancer cell lines including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of benzothiazole carbohydrazides. Key analogues include:

Key Observations :

- Dual Benzothiazole Cores: Unlike mono-benzothiazole derivatives (e.g., benzothiazole-semicarbazones ), the dual-core structure may improve rigidity and π-π stacking interactions, critical for molecular recognition in biological systems .

Key Findings :

- Hydrophobicity : The target compound’s higher LogP compared to benzohydrazide analogues may enhance bioavailability but could increase off-target binding.

- Anticonvulsant Potential: Benzothiazole-semicarbazones (e.g., compounds 4g, 4i ) show 100% protection in MES models, suggesting the target compound’s hydrazide moiety could confer similar neuroactivity.

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 314.34 g/mol. The structural characteristics include two benzothiazole rings and a carbohydrazide moiety, contributing to its biological properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂N₄S₂ |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 1105188-28-0 |

| Purity | ≥95% |

Antioxidant Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from benzothiazole have demonstrated high radical scavenging abilities in various assays. The IC50 values for similar compounds in ABTS assays ranged from 0.05 to 0.07 mmol/L, indicating strong antioxidant activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is notable. In a study evaluating various derivatives, one compound exhibited a 57.35% inhibition rate in inflammatory tests after intraperitoneal administration, outperforming the reference drug indomethacin . This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial effects. A related study reported moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv with MIC values indicating effective inhibition . The mechanisms are thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells . This dual action highlights the therapeutic potential of this compound in cancer treatment.

COX Inhibition

Molecular modeling studies suggest that some benzothiazole derivatives exert their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for reducing inflammation and pain associated with various conditions .

Radical Scavenging Mechanism

The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals. This property is vital in preventing oxidative stress-related cellular damage .

Case Study 1: Synthesis and Evaluation

A recent synthesis of benzothiazole derivatives highlighted the efficacy of this compound in inhibiting tumor growth in preclinical models. The study reported a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound showed promising results against multiple strains of bacteria and fungi. The compound demonstrated MIC values lower than those of established antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing benzothiazole carbohydrazide derivatives, and how are reaction conditions optimized?

Benzothiazole carbohydrazides are typically synthesized via multi-step routes. A representative method involves:

- Step 1 : Esterification of 2-aminothiophenol to form benzothiazole-2-ethyl carboxylate.

- Step 2 : Conversion of the ester to a hydrazide using hydrazine hydrate.

- Step 3 : Condensation with a ketone (e.g., acetophenone) to form the final carbohydrazide derivative . Optimization includes solvent selection (e.g., DMF/POCl₃ for Vilsmeier-Haack reactions), temperature control (60–65°C for 2.5 hours), and purification via column chromatography .

Q. How is structural characterization performed for benzothiazole derivatives?

Key techniques include:

- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., π–π stacking, C–H···π interactions) .

- Spectroscopic methods : IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent analysis, and elemental analysis for purity validation .

- Thermal analysis (TGA/DSC) to assess stability .

Q. What computational tools predict physicochemical properties like pKa?

Software such as Marvin Sketch calculates pKa values using molecular descriptors. For example, the predicted pKa of a related ligand was 9.82, but experimental validation via potentiometric titration in 70% DMF/water yielded 10.6, highlighting solvent effects .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

Use SHELXL for small-molecule refinement, which handles high-resolution or twinned data effectively. For macromolecules, SHELXPRO interfaces with other programs. Key strategies include:

Q. What methodologies address discrepancies between computational and experimental pKa values?

Discrepancies arise from solvent polarity, ionic strength, and temperature. To resolve:

Q. How are hydrogen-bonding networks analyzed in crystal engineering?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into patterns (e.g., R₂²(8) for cyclic dimers). For example, weak π–π interactions (centroid distances ~3.7 Å) and C–H···π bonds stabilize benzothiazole crystals, as seen in asymmetric unit packing .

Q. What strategies improve yield in multi-step click chemistry syntheses?

For derivatives like 2-(2,4-bis-triazolylphenyl)benzothiazoles:

- Use CuSO₄·5H₂O/sodium ascorbate catalysts in DMF at room temperature for 12 hours.

- Monitor reaction progress via TLC and purify using hexane/ethyl acetate gradients .

Biological Evaluation Questions

Q. How is anti-inflammatory activity assessed for benzothiazole derivatives?

The albumin denaturation assay is a standard method:

- Incubate compounds with bovine serum albumin (BSA) at 37°C.

- Measure absorbance at 660 nm to quantify inhibition of thermal denaturation.

- Compare IC₅₀ values against controls like diclofenac .

Q. What structural features enhance biological activity in benzothiazole derivatives?

- Electron-withdrawing groups (e.g., fluoro, nitro) at the 4/6 positions improve anti-inflammatory and anticancer activity .

- Planar pyrazole/thiazole rings facilitate π-stacking with biological targets, as shown in docking studies .

Data Analysis and Validation

Q. How are spectroscopic data interpreted to confirm synthetic intermediates?

Q. What validation protocols ensure crystallographic data reliability?

- Check R-factors (R₁ < 0.05 for high-quality data).

- Use PLATON to detect missed symmetry or solvent molecules.

- Validate hydrogen-bonding geometry against Cambridge Structural Database (CSD) metrics .

Advanced Crystallography Challenges

Q. How is twinning addressed in benzothiazole crystal structures?

Q. What role do weak interactions play in stabilizing crystal lattices?

Non-classical interactions (e.g., C–H···O, π–π stacking) contribute to lattice energy. For example, a weak π–π interaction (3.7069 Å) and C–H···π bonds (2.8–3.0 Å) stabilize benzothiazole crystals despite lacking strong hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.